Tert-butyl 7-oxo-5-azaspiro[2.5]octane-5-carboxylate
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Overview
Description
Tert-butyl 7-oxo-5-azaspiro[25]octane-5-carboxylate is a spirocyclic compound with the molecular formula C12H19NO3 This compound is characterized by its unique spiro structure, which consists of a bicyclic system where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 7-oxo-5-azaspiro[2.5]octane-5-carboxylate typically involves the reaction of a suitable azaspiro compound with tert-butyl chloroformate. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. Common solvents used in this reaction include dichloromethane or tetrahydrofuran, and the reaction is often catalyzed by a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 7-oxo-5-azaspiro[2.5]octane-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The oxo group can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The oxo group can be reduced to form alcohols or other reduced derivatives.
Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can yield alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Tert-butyl 7-oxo-5-azaspiro[2.5]octane-5-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex spirocyclic compounds.
Biology: It can be used as a probe to study enzyme-substrate interactions due to its unique structure.
Industry: Used in the development of new materials with unique properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of tert-butyl 7-oxo-5-azaspiro[2.5]octane-5-carboxylate involves its interaction with specific molecular targets. The oxo group can form hydrogen bonds with active sites of enzymes or receptors, influencing their activity. The spirocyclic structure can also provide steric hindrance, affecting the binding affinity and specificity of the compound.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 8-oxo-5-azaspiro[2.5]octane-5-carboxylate: Similar structure but with a different position of the oxo group.
Tert-butyl 7-oxo-4-azaspiro[2.5]octane-4-carboxylate: Similar structure but with a different position of the oxo and carboxylate groups.
Tert-butyl 7-oxo-5-azaspiro[3.4]octane-5-carboxylate: Similar structure but with a different ring size.
Uniqueness
Tert-butyl 7-oxo-5-azaspiro[25]octane-5-carboxylate is unique due to its specific spirocyclic structure and the position of the oxo and carboxylate groups
Properties
IUPAC Name |
tert-butyl 7-oxo-5-azaspiro[2.5]octane-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3/c1-11(2,3)16-10(15)13-7-9(14)6-12(8-13)4-5-12/h4-8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJOCEAANVCIAFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(=O)CC2(C1)CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2091694-43-6 |
Source
|
Record name | tert-butyl 7-oxo-5-azaspiro[2.5]octane-5-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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